Compound Description: 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) demonstrated high selectivity in anticancer activity studies. It exhibited an IC50 value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells and >1000 µM against NIH/3T3 mouse embryoblast cell lines. Additionally, it induced a high percentage of apoptosis, though not as effectively as the standard, cisplatin.
Compound Description: This series of compounds was designed and synthesized as multi-potent anti-Alzheimer drug candidates. They were evaluated for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease. Notably, the o-iodo substituted analog exhibited potent AChE inhibitory activity with an IC50 value of 1.75 μM and a mixed-type of inhibition.
Compound Description: 1-(4-cycylohexylpiperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one (2b) demonstrated significant antifungal activity against C. albicans, C. krusei, and C. parapsilosis with a MIC value of 7.81 µg/mL. It also showed promising antibacterial activity against E. faecalis with a MIC value of 3.90 µg/mL, comparable to the reference drug azithromycin.
Compound Description: 1-(4-(4-chlorobenzyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one (2f) showed significant antifungal activity against C. albicans, C. krusei, and C. parapsilosis with a MIC value of 3.90 µg/mL.
Compound Description: This series of compounds (6a-t) was synthesized and screened for in vitro cytotoxic activities against two cancer cell lines: DU-145 (prostate cancer) and HeLa (cervical cancer). Several compounds in this series, including 6f, 6j, 6m, 6n, 6o, 6q, 6r, and 6t, showed considerable cytotoxic activity, with compound 6p exhibiting significant potency against both DU-145 and HeLa cell lines compared to the standard doxorubicin.
Compound Description: This compound (5g) was synthesized as part of a series of 1,5-disubstituted tetrazoles evaluated for cytotoxicity against human breast cancer cells (MCF-7). It was characterized using NMR and HRMS analysis, and its structure was confirmed by single crystal X-ray diffraction.
Compound Description: This compound, also known as Compound A, is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. In preclinical studies with rats and dogs, oral administration of Compound A resulted in dose-dependent diuresis and natriuresis without significant potassium loss, suggesting its potential as a novel diuretic. It binds to the channel from the cytoplasmic side, interacting with residues within the transmembrane region.
Compound Description: This series of compounds was synthesized using both conventional and microwave methods and evaluated for antifungal activity against A. niger and C. albicans. These compounds showed moderate to good antifungal activity against the tested fungal strains.
Compound Description: This compound, also known as moxalactam (LY 127935), is a novel 1-oxa-β-lactam antibiotic. , It demonstrated significant antibacterial activity against various gram-negative bacteria, including β-lactamase-producing strains. Moxalactam exhibited high stability against gram-negative β-lactamases, similar to cefoxitin. Additionally, it acted as a potent inhibitor of cephalosporinases but not broad-spectrum β-lactamases.
Compound Description: This series of compounds was synthesized and tested for their antimicrobial activity against various bacteria and fungi. Notably, derivatives with azole (imidazole and 1,2,4-triazole) substituents and a para-chloro phenyl ether moiety at the 6th position of the benzimidazole ring showed promising activity, suggesting their potential as antibacterial and antifungal agents.
Compound Description: This compound, also known as LY465803, is a tricyclic isoxazole inhibitor of multidrug resistance protein 1 (MRP1). It binds to MRP1 and inhibits its transport activity.
Compound Description: This compound, also known as LY171883, is an inhibitor of the multidrug resistance protein 1 (MRP1). It is also a known antagonist of the LTD4 receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.